(1-Bromohexyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromohexylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
VXBZBFPNAOCQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CC1)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Bromohexyl Cyclopropane
Nucleophilic Substitution Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond in (1-bromohexyl)cyclopropane (B6234743) is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. vulcanchem.com This allows for a range of nucleophilic substitution reactions where the bromine atom is replaced by another functional group. masterorganicchemistry.com These reactions are fundamental in synthetic organic chemistry for introducing new functionalities onto the hexyl chain. lumenlearning.com
Common nucleophiles that can react with this compound include hydroxides, alkoxides, amines, and carbanions. vulcanchem.comlumenlearning.com The specific choice of nucleophile and reaction conditions determines the final product. For instance, reaction with hydroxide (B78521) ions can yield the corresponding alcohol, while reaction with ammonia (B1221849) or amines can produce primary, secondary, or tertiary amines. vulcanchem.comlumenlearning.com
The general scheme for a nucleophilic substitution reaction is as follows:
This compound + Nucleophile → (1-Substituted-hexyl)cyclopropane + Bromide ion
The efficiency of these reactions often depends on the solvent, temperature, and the nature of the nucleophile. lumenlearning.com Polar aprotic solvents like DMSO are often favored for SN2 reactions. lumenlearning.com
Regioselectivity: In the context of this compound, regioselectivity primarily concerns the site of nucleophilic attack. masterorganicchemistry.com Given that the bromine atom is located at the first position of the hexyl chain, nucleophilic attack will predominantly occur at this carbon. "Regioisomers" are constitutional isomers that may be formed in a reaction where bond formation could occur at different positions. masterorganicchemistry.com
Stereoselectivity: If the carbon atom bearing the bromine is a stereocenter, the stereochemical outcome of the substitution reaction becomes significant. youtube.com In an S_N2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. In contrast, an S_N1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a mixture of stereoisomers (racemization). youtube.com The choice between these pathways is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. lumenlearning.com For a primary alkyl halide like this compound, the S_N2 pathway is generally favored. lumenlearning.com
A crucial aspect of the reactivity of this compound is the potential for the cyclopropane (B1198618) ring to open under certain reaction conditions. vulcanchem.com The high ring strain makes the cyclopropane ring susceptible to cleavage, especially under acidic conditions or in the presence of certain transition metals. vulcanchem.comnih.govpharmaguideline.com
Under mild nucleophilic substitution conditions, the cyclopropane ring is expected to remain intact. vulcanchem.com However, stronger nucleophiles or more forcing reaction conditions could lead to a competition between substitution at the carbon-bromine bond and ring-opening of the cyclopropane moiety. nih.gov The outcome depends on the relative activation energies of the two competing pathways. For instance, reactions that generate significant positive charge adjacent to the cyclopropane ring could promote ring-opening.
Elimination Reactions
In the presence of a strong base, this compound can undergo elimination reactions, where a hydrogen atom from a carbon adjacent to the C-Br bond is removed along with the bromine atom, leading to the formation of an alkene.
A specific and synthetically valuable elimination reaction of a halocyclopropane is the 1,2-elimination to form a cyclopropene (B1174273). researchgate.net This reaction involves the removal of a hydrogen halide from adjacent carbons within the cyclopropane ring itself. While the provided information does not directly detail the formation of a cyclopropene from this compound, the general principle of 1,2-elimination from a bromocyclopropane (B120050) is a known method for synthesizing cyclopropenes. researchgate.net This process is often catalyzed by a base. researchgate.net
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| Alkyl-substituted bromocyclopropanecarboxamides | Potassium tert-butoxide / 18-crown-6 | Alkyl-substituted cyclopropenecarboxamides | 1,2-Elimination |
Table based on data from a study on the synthesis of cyclopropenes via 1,2-elimination of bromocyclopropanes. researchgate.net
Cyclopropenes are highly strained and reactive molecules, making them versatile intermediates in organic synthesis. nih.govresearchgate.net Their reactivity is dominated by reactions that relieve the ring strain. researchgate.net These include:
Cycloaddition Reactions: Cyclopropenes can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form more complex polycyclic systems. nih.gov
Radical Addition Reactions: Radical species can add across the double bond of the cyclopropene, leading to functionalized cyclopropanes. researchgate.net
Ring-Opening Reactions: The strained ring of cyclopropenes can be opened by various reagents, including transition metals and nucleophiles, to generate acyclic products. researchgate.net For example, TMSOTf-mediated hydroalkoxylation of hydroxy cyclopropenes can lead to the formation of spiroketals through a transient donor-acceptor cyclopropane intermediate. nih.gov
Cyclopropane Ring-Opening Reactions
The significant ring strain in the cyclopropane ring of this compound makes it susceptible to ring-opening reactions under various conditions. nih.govnih.govwou.edu These reactions are driven by the release of this strain energy.
Ring-opening can be initiated by:
Acids: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that is susceptible to nucleophilic attack, resulting in a ring-opened product. nih.govdss.go.th
Electrophiles: Electrophilic reagents can attack the cyclopropane ring, leading to its cleavage. msu.edu
Transition Metals: Certain transition metal catalysts can insert into the C-C bonds of the cyclopropane ring, facilitating various transformations. nih.gov
Hydrogenation: Catalytic hydrogenation can lead to the cleavage of the cyclopropane ring to form a propane (B168953) derivative. pharmaguideline.comdss.go.th
Halogens: In the absence of UV light, halogens like bromine can add across the cyclopropane ring, causing it to open and form a 1,3-dihalopropane. pharmaguideline.comchemguide.co.uk
The regioselectivity of ring-opening in substituted cyclopropanes is influenced by the electronic nature of the substituents. In donor-acceptor cyclopropanes, the ring-opening is highly regioselective. researchgate.netsnnu.edu.cn For monosubstituted cyclopropanes, the outcome depends on the nature of the substituent and the reaction conditions. nih.gov
Acid-Catalyzed Ring Opening
No studies detailing the acid-catalyzed ring-opening of this compound were found in the reviewed literature. While acid-catalyzed ring-opening is a known reaction for some cyclopropane derivatives, often initiated by protonation, specific conditions, product distributions, and kinetic data for this compound are not available dss.go.thchemguide.co.uk. The general mechanism involves the protonation of the cyclopropane ring, which behaves somewhat like an unsaturated system, followed by nucleophilic attack, leading to a ring-opened product manac-inc.co.jpstackexchange.com. However, without experimental data, the specific behavior of the title compound cannot be confirmed.
Base-Promoted Ring Opening
There is no available research that specifically investigates the base-promoted ring-opening of this compound. Such reactions in other cyclopropane systems can proceed through various mechanisms, including elimination pathways, but data for this specific substrate is absent nih.govuci.edumasterorganicchemistry.com.
Radical-Mediated Ring Opening
Specific research on the radical-mediated ring-opening of this compound is not present in the available literature. In related systems, radical reactions can be initiated at the C-Br bond or by radical addition to the cyclopropane ring, often leading to a cyclopropylcarbinyl-homoallyl rearrangement nih.govresearchgate.netresearchgate.netacs.org. The regioselectivity and efficiency of such processes for this compound have not been documented.
Metal-Catalyzed Ring Opening
No literature was found describing the metal-catalyzed ring-opening of this compound. This class of reactions is diverse, with various transition metals like palladium, rhodium, cobalt, and nickel being used to activate and open cyclopropane rings, often leading to cycloadditions or rearrangements organic-chemistry.orgpurdue.edupku.edu.cnunivasf.edu.brcolab.ws. The susceptibility of this compound to such transformations has not been reported.
Thermal Rearrangements Involving Ring Expansion and Ring Opening
There are no documented studies on the thermal rearrangements of this compound. The thermolysis of cyclopropane derivatives can lead to various products, including rearranged isomers or ring-opened compounds, but specific data for this compound is unavailable beilstein-journals.orgthieme-connect.deuh.eduvaia.com.
Cross-Coupling Reactions Involving the Carbon-Bromine Bond
Palladium-Catalyzed Coupling Reactions
Specific examples of palladium-catalyzed cross-coupling reactions involving the carbon-bromine bond of this compound are not reported in the scientific literature. While palladium catalysis is a powerful tool for forming carbon-carbon bonds from alkyl halides (e.g., Suzuki, Heck, or Stille couplings), and cyclopropyl (B3062369) halides can participate in these reactions, studies involving this compound as a substrate have not been published nih.govorganic-chemistry.orgumich.edursc.orgrsc.orgnih.gov.
Rearrangements and Isomerizations of Cyclopropyl Systems
The significant ring strain of approximately 27.5 kcal/mol in the cyclopropane ring of this compound makes it susceptible to various rearrangement and isomerization reactions. vulcanchem.com These transformations often lead to the formation of more stable, less strained cyclic or acyclic structures.
The C-C bonds of the cyclopropane ring can be cleaved under various conditions, including thermal stress, or in the presence of electrophiles or transition metals. vulcanchem.comnih.gov The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring. For monosubstituted cyclopropanes, ring-opening hydroarylation has been achieved using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP). nih.gov Lewis acid catalysis is also a common method to induce ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes. snnu.edu.cnuni-regensburg.denih.gov In the case of this compound, the presence of the bromohexyl group may influence the pathway of ring-opening. For instance, nickel-catalyzed reductive coupling of aryl cyclopropyl ketones with unactivated alkyl bromides proceeds via ring-opening of the cyclopropyl ketone. nsf.gov Selenenylation of substituted cyclopropanes can also lead to ring-opened products. rsc.org
Table 4: Conditions for Ring-Opening of Substituted Cyclopropanes
| Cyclopropane Substrate | Reagent/Catalyst | Conditions | Product Type | Reference |
| Phenylcyclopropane | Indole / Tf₂NH / HFIP | Room Temp | 1,3-Diarylpropane | nih.gov |
| 1,1-Dicarboethoxy-2-phenylcyclopropane | Yb(OTf)₃ | 90 °C | Dihydrofuran derivative | uni-regensburg.de |
| Aryl Cyclopropyl Ketone | Ni(ClO₄)₂·6H₂O / Bipyridine | 40 °C | γ-Alkylated Ketone | nsf.gov |
| Ethyl 2,2-dimethoxy-3-methylcyclopropane-carboxylate | PhSeCl | Room Temp | Ring-opened seleno-butanedioate | rsc.org |
Thermal isomerization of cyclopropanes to propenes is a well-known reaction, although it typically requires high temperatures. lookchem.comdoubtnut.comchegg.com For halogenated polyfluorocyclopropanes, thermal decomposition can lead to either elimination of a carbene or rearrangement to an olefin. rsc.org The presence of the bromohexyl group on the cyclopropane ring might lower the required temperature for isomerization compared to unsubstituted cyclopropane. Photochemical rearrangements of bicyclic molecules containing a cyclopropane ring have also been studied. rsc.org
A particularly relevant rearrangement for a system like this compound, if a double bond were present in the hexyl chain, would be the vinylcyclopropane (B126155) rearrangement. This pericyclic reaction involves the vulcanchem.comnih.gov-sigmatropic rearrangement of a vinylcyclopropane to a cyclopentene, driven by the release of ring strain. organicchemistrydata.org While this compound itself is not a vinylcyclopropane, elimination of HBr could potentially lead to a vinylcyclopropane intermediate, which could then undergo rearrangement.
The Cloke-Wilson rearrangement is another isomerization pathway for donor-acceptor cyclopropanes, leading to the formation of 2,3-dihydrofurans. acs.org This reaction can be initiated by carbocations under neutral conditions. acs.org
Table 5: Examples of Isomerization Reactions of Cyclopropane Derivatives
| Substrate | Reaction Type | Conditions | Product | Reference |
| Cyclopropane | Thermal Isomerization | 760 K | Propene | doubtnut.com |
| 1,2-Dideuteriocyclopropane | Thermal Isomerization | 475 °C | Isomerized dideuteriocyclopropanes | lookchem.com |
| Vinylcyclopropane | Vinylcyclopropane Rearrangement | Heat | Cyclopentene | organicchemistrydata.org |
| Donor-Acceptor Cyclopropane | Cloke-Wilson Rearrangement | 2-(Bromomethyl)naphthalene | 2,3-Dihydrofuran | acs.org |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
Understanding the stepwise process of chemical reactions involving (1-Bromohexyl)cyclopropane (B6234743) is fundamental to controlling reaction outcomes. Mechanistic studies focus on identifying the transient species and energy profiles that govern the transformation from reactants to products. The high p-character of the C-C bonds in the cyclopropane (B1198618) ring allows it to react similarly to an alkene in some cases, such as in additions with electrophiles like bromine. stackexchange.com
Transition state analysis provides critical insights into the kinetics and feasibility of a proposed reaction pathway. For cyclopropyl (B3062369) systems, a key area of investigation is the ring-opening reaction, which alleviates the inherent angle and torsional strain. dalalinstitute.commaricopa.edu Computational studies, often employing quantum mechanical methods, are used to locate and characterize the geometry and energy of transition states. researchgate.net For a molecule such as this compound, reactions involving the cleavage of the C-Br bond or electrophilic attack on the cyclopropane ring would proceed through distinct transition states. For instance, the polar addition of bromine to a cyclopropane ring has been proposed to proceed via a syn-cycloaddition process with a significantly lower activation enthalpy than a two-step process. researchgate.net The analysis of these high-energy structures reveals the specific atomic arrangements required for the reaction to proceed and helps explain factors like regioselectivity and stereospecificity. researchgate.net
The reactions of cyclopropyl compounds are often mediated by highly reactive, short-lived intermediates. The specific type of intermediate formed is dictated by the reaction conditions and the substrate's structure.
Carbenes : Carbenes are neutral, divalent carbon species that are central to the synthesis of cyclopropanes through cyclopropanation reactions. libretexts.org In these reactions, a carbene or a metal-stabilized carbenoid adds across an alkene double bond in a concerted, stereospecific manner to form the cyclopropane ring. nih.govwikipedia.orgyoutube.com While not an intermediate in the reactions of this compound itself, the carbene is the key intermediate in its formation from a corresponding alkene.
Zwitterions : In polar reactions, zwitterionic intermediates can play a significant role. These species contain both a positive and a negative formal charge. For example, the reaction of cyclopropanes with certain electrophiles or participation in some [3+2] cycloaddition reactions may proceed through a stepwise mechanism involving a zwitterionic intermediate. rsc.orgmdpi.comnih.gov The presence of fluorine atoms has been shown to stabilize such intermediates, suggesting that electronegative atoms like bromine could have a similar, albeit lesser, effect. nih.gov The formation of zwitterions can lead to a loss of stereospecificity compared to concerted mechanisms. mdpi.com
Radicals : The cyclopropane ring is highly susceptible to ring-opening via radical intermediates. beilstein-journals.org The formation of a radical adjacent to the ring, such as a cyclopropylcarbinyl radical, can lead to an extremely rapid rearrangement to a homoallylic radical. reddit.com In the case of this compound, homolytic cleavage of the C-Br bond, initiated by light or a radical initiator, would generate a cyclopropylcarbinyl-type radical. libretexts.org This intermediate would be expected to undergo rapid ring-opening. beilstein-journals.orglibretexts.org Such radical-mediated ring-opening reactions are a powerful tool in synthesis, allowing for the formation of new C-C bonds and more complex structures. nih.govrsc.org
| Intermediate Type | Role in Relation to this compound | Common Reaction Type | Key Characteristics |
| Carbene | Precursor in synthesis | Cyclopropanation of alkenes libretexts.org | Neutral, divalent carbon; reaction is often stereospecific. wikipedia.org |
| Zwitterion | Potential intermediate in polar reactions | [3+2] Cycloaddition, Michael additions rsc.orgmdpi.com | Contains positive and negative charges; formation can be influenced by solvent polarity. mdpi.com |
| Radical | Key intermediate in ring-opening reactions | Radical-mediated ring-opening/functionalization beilstein-journals.org | Unpaired electron; cyclopropylcarbinyl radical undergoes rapid rearrangement. reddit.com |
Theoretical Chemistry Approaches
Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms and molecular properties that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of organic reactions, including those involving cyclopropanes. mdpi.com DFT calculations are used to determine the electronic structure, geometry, and relative energies of reactants, products, intermediates, and transition states. researchgate.net For reactions of substituted cyclopropanes, DFT can elucidate the energetics of different pathways, such as the polar addition of bromine, and help to predict the reaction's feasibility and selectivity. researchgate.net These calculations have been instrumental in showing, for example, that unsymmetrical bromonium ions can be intermediates in the bromination of alkenes with spiro-annelated cyclopropane rings. researchgate.net
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with solvent molecules. aip.org For a molecule like this compound, MD simulations can be used to understand its behavior in a liquid phase, exploring its conformational flexibility and how it interacts with its environment. aip.org While quantum mechanics methods are often used for small systems to study reaction dynamics, molecular mechanics (MM) force fields are typically employed for larger systems, such as a solvated molecule. mdpi.comnih.gov
The cyclopropane ring is conformationally rigid and possesses significant ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.comlibretexts.org
Angle Strain : The internal C-C-C bond angles are constrained to 60°, a large deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation leads to poor orbital overlap and "bent bonds". dalalinstitute.commaricopa.edu
Torsional Strain : The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces repulsive torsional strain. libretexts.org
The total ring strain of cyclopropane is approximately 27.5 kcal/mol. This stored energy is the driving force behind the characteristic ring-opening reactions of cyclopropanes. pharmaguideline.com For this compound, the bulky hexyl group and the bromine atom attached to the same carbon will influence the rotational conformations around the bond connecting the substituent to the ring. The relative energies of these conformers can be estimated to understand the steric interactions and the most stable spatial arrangements of the molecule. dspmuranchi.ac.in
| Type of Strain | Origin in Cyclopropane Ring | Consequence |
| Angle Strain | C-C-C bond angles are forced to be 60° instead of the ideal 109.5°. maricopa.edu | Weak, "bent" C-C bonds; high reactivity. dalalinstitute.com |
| Torsional Strain | Eclipsed conformation of C-H bonds on adjacent carbons. libretexts.org | Increased potential energy; contributes to overall ring strain. |
| Steric Strain | N/A for unsubstituted cyclopropane, but relevant for derivatives. | Repulsive interaction between bulky substituents, influencing conformer stability. dspmuranchi.ac.in |
Kinetic and Stereochemical Studies of this compound Reactions
The mechanistic intricacies of reactions involving this compound, particularly those proceeding via radical intermediates, have been a subject of significant interest. Understanding the kinetics and stereochemical outcomes of these transformations is crucial for their application in organic synthesis. This section delves into the kinetic investigations that shed light on the rate-determining steps and the computational and experimental studies that explain the origins of diastereoselectivity and enantioselectivity.
Kinetic Investigations and Rate-Determining Steps
While specific kinetic data for reactions of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous cyclopropylmethyl radical systems. The rate of reactions involving this compound is fundamentally governed by the formation and subsequent fate of the 1-hexylcyclopropylmethyl radical.
Rate Law and Reaction Order:
A plausible, simplified mechanism might involve:
Initiation: Formation of initiator radicals.
Propagation Step 1: Abstraction of the bromine atom from this compound by the initiator radical to form the 1-hexylcyclopropylmethyl radical.
Propagation Step 2: Subsequent reaction of the 1-hexylcyclopropylmethyl radical (e.g., ring-opening, atom transfer, or addition).
Termination: Combination of radical species.
The determination of the reaction order with respect to each reactant would require experimental data, which is currently unavailable for this specific compound. However, for many radical chain reactions, the rate is often found to be dependent on the concentration of the substrate and the initiator.
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms and identifying rate-determining steps. libretexts.orgnih.gov It involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. libretexts.org For reactions involving the 1-hexylcyclopropylmethyl radical, a primary KIE would be expected if the cleavage of a bond to the isotopically labeled atom is involved in the rate-determining step. baranlab.org
For instance, if the abstraction of the bromine atom is rate-determining, no significant KIE would be expected upon deuteration of the hexyl chain. Conversely, if a subsequent C-H bond cleavage on the hexyl chain were the slowest step, a primary deuterium (B1214612) KIE (kH/kD > 1) would be observed. libretexts.org
Computational studies on the ring-opening of the parent cyclopropylcarbinyl radical have shown that kinetic isotope effects can be accurately predicted using quantum mechanical calculations. ic.ac.uk Such theoretical investigations for the 1-hexyl substituted system could provide valuable predictions about the transition state and the rate-limiting step.
The Cyclopropylmethyl Radical as a "Radical Clock":
Origin of Diastereoselectivity and Enantioselectivity
The formation of new stereocenters in reactions of this compound necessitates an understanding of the factors that govern diastereoselectivity and enantioselectivity.
Diastereoselectivity:
In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the diastereoselectivity of the reaction is of paramount importance. For the 1-hexylcyclopropylmethyl radical, subsequent reactions can lead to the formation of diastereomeric products. The origin of this selectivity often lies in the conformational preferences of the radical intermediate and the transition states of the product-forming steps.
Computational studies on other substituted radical systems have provided a rationale for observed diastereoselectivities. nih.gov For the 1-hexylcyclopropylmethyl radical, the bulky hexyl group would likely adopt a pseudo-equatorial position to minimize steric interactions, thereby influencing the facial selectivity of subsequent reactions. The preferred trajectory of an incoming reagent would be from the less sterically hindered face of the radical, leading to the predominant formation of one diastereomer.
Enantioselectivity:
Achieving enantioselectivity in radical reactions is a significant challenge due to the typically high reactivity and transient nature of radical intermediates. The generation of a non-racemic product from an achiral starting material requires the influence of a chiral agent, such as a chiral catalyst or auxiliary.
Computational Insights: Theoretical studies have been instrumental in elucidating the origin of enantioselectivity in various radical reactions. rsc.orgrsc.org These studies often focus on the transition state of the enantioselectivity-determining step, analyzing the non-covalent interactions between the substrate, the radical intermediate, and the chiral catalyst. rsc.org For a reaction involving the 1-hexylcyclopropylmethyl radical, a chiral catalyst could form a complex with the radical, creating a chiral environment that differentiates the two enantiotopic faces of the radical. The difference in the activation energies of the two diastereomeric transition states would then lead to the preferential formation of one enantiomer.
Catalytic Asymmetric Radical Reactions: In the context of cyclopropanation reactions, Co(II)-based metalloradical catalysis has been shown to be effective in controlling both diastereoselectivity and enantioselectivity. nih.gov A chiral porphyrin ligand on the cobalt center creates a chiral pocket that directs the approach of the reactants. nih.gov While not specifically demonstrated for this compound, this approach highlights a potential strategy for achieving enantiocontrol in its reactions. The mechanism involves the formation of a metal-stabilized radical intermediate, where the stereochemical outcome is dictated by the chiral ligand. nih.gov
Applications and Synthetic Utility of 1 Bromohexyl Cyclopropane As a Building Block
Construction of Complex Organic Molecules
The primary application of (1-bromohexyl)cyclopropane (B6234743) in the construction of complex molecules lies in its conversion to organometallic reagents, most notably Grignard reagents like cyclopropylmethyl magnesium bromide. lookchem.com These organometallic compounds function as potent nucleophiles, enabling the formation of new carbon-carbon bonds. They are widely used in both academic research for developing new synthetic methods and in industrial settings for the large-scale synthesis of intricate organic molecules. lookchem.com
The reactivity of these derived reagents allows them to participate in a variety of transformations:
Nucleophilic Addition: They readily add to carbonyl compounds such as aldehydes, ketones, and esters to form alcohols, thereby extending the carbon chain and introducing complexity.
Cross-Coupling Reactions: In the presence of a suitable catalyst, typically palladium- or cobalt-based, these reagents can couple with organic halides or triflates. organic-chemistry.org This allows for the direct attachment of the cyclopropyl-containing fragment to aryl, heterocyclic, or other alkyl groups.
Nucleophilic Substitution: They can displace leaving groups in SN2-type reactions to forge new carbon-carbon single bonds.
This versatility makes this compound and its derivatives key intermediates in synthetic sequences aimed at producing pharmaceuticals and other biologically active compounds. lookchem.com
| Reaction Type | Reactant | Product Type | Significance |
|---|---|---|---|
| Grignard Addition | Aldehyde/Ketone | Secondary/Tertiary Alcohol | Forms C-C bonds and introduces a hydroxyl group. |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Aryl-substituted Cyclopropane (B1198618) | Creates complex aryl structures. organic-chemistry.org |
| Cobalt-Catalyzed Cross-Coupling | Alkyl Iodide | Substituted Cyclopropane Alkane | Attaches strained rings to alkyl chains. organic-chemistry.org |
Synthesis of Ring-Expanded Products
The strained nature of the cyclopropane ring in this compound makes it susceptible to ring-opening and rearrangement reactions, a property that is exploited for the synthesis of larger, four-membered rings (cyclobutanes) and other expanded products. chemistrysteps.com This transformation is primarily driven by the relief of ring strain. The key mechanistic pathway is the cyclopropylcarbinyl-homoallyl rearrangement, which can proceed through either cationic or radical intermediates.
When a carbocation is generated at the carbon bearing the bromine atom (for instance, during solvolysis or in the presence of a Lewis acid), it can rearrange to a more stable cyclobutyl cation. stackexchange.com Subsequent reaction with a nucleophile traps this intermediate, yielding a cyclobutanol or other cyclobutane derivative. stackexchange.com For example, the hydrolysis of (chloromethyl)cyclopropane, a related compound, yields a significant amount of cyclobutanol (47%) alongside cyclopropylmethanol (48%). stackexchange.com
Similarly, radical-mediated reactions can induce ring expansion. The formation of a cyclopropylcarbinyl radical, often initiated by reagents like tributyltin hydride, leads to a rapid rearrangement to the but-3-enyl radical. wiley.com However, under specific conditions, particularly in bicyclic systems or with specific substrates like 1-bromoalkyl-2-oxocycloalkanecarboxylates, the radical can be channeled into a ring-expansion pathway. ucl.ac.ukresearchgate.net
| Intermediate | Conditions | Primary Product | Driving Force |
|---|---|---|---|
| Carbocation | Solvolysis, Lewis Acid | Cyclobutane derivatives | Relief of angle strain. chemistrysteps.com |
| Radical | Radical initiator (e.g., AIBN), electrochemical reduction | Cycloheptyl or other expanded rings | Formation of a more stable radical. ucl.ac.uk |
Precursor to Functionalized Alkenes and Acyclic Compounds
Beyond ring expansion, the rearrangement of intermediates derived from this compound provides a reliable route to functionalized alkenes and other acyclic molecules. The cyclopropylcarbinyl radical rearranges extremely rapidly (with a rate constant of ~10⁸ s⁻¹) to the thermodynamically more stable but-3-enyl radical. wiley.com This ring-opened radical can then be trapped or can participate in subsequent reactions, effectively converting the cyclic starting material into a linear, unsaturated compound. This predictable rearrangement has led to the use of cyclopropylcarbinyl radicals as "radical clocks" to study the mechanisms of other chemical reactions. wiley.com
Addition reactions with reagents like hydrogen halides (e.g., HBr) or through catalytic hydrogenation can also lead to the opening of the cyclopropane ring. pharmaguideline.comyoutube.com These reactions proceed by breaking one of the carbon-carbon bonds of the ring to form a 1,3-disubstituted propane (B168953) derivative. pharmaguideline.comyoutube.com For example, the reaction of cyclopropane with bromine results in the formation of 1,3-dibromopropane. pharmaguideline.com Furthermore, elimination reactions, such as those promoted by a strong base, can lead to the formation of alkenes, although this pathway is often in competition with substitution and rearrangement.
Introduction of the Cyclopropylmethyl Moiety in Target Molecules
In many synthetic applications, the goal is not to rearrange or open the cyclopropane ring but to incorporate the entire cyclopropylmethyl unit into a larger molecule. The cyclopropyl (B3062369) group is a key structural motif in numerous biologically active compounds and natural products. rsc.org this compound serves as an excellent reagent for this purpose.
As mentioned previously, conversion to its Grignard reagent allows it to act as a nucleophile, delivering the cyclopropylmethyl group to an electrophilic center, such as a carbonyl carbon or an alkyl halide. lookchem.com This provides a direct and efficient method for installing this valuable moiety. The synthetic utility is broad, finding applications in the preparation of substituted oxopyridine derivatives for cardiovascular disorders and other complex heterocyclic compounds. lookchem.com The reactions are typically high-yielding and preserve the three-membered ring structure, making this compound a reliable building block for introducing the cyclopropylmethyl group.
Advanced Spectroscopic Techniques for Structural Elucidation Within Reaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the connectivity and stereochemistry of organic molecules. For (1-Bromohexyl)cyclopropane (B6234743), which contains two stereocenters (at C1 of the hexyl chain and C1 of the cyclopropane (B1198618) ring), NMR is essential for distinguishing between diastereomers (e.g., (1R, 1'R) vs. (1R, 1'S)).
Detailed analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the assignment of relative stereochemistry.
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the cyclopropyl (B3062369) protons are highly sensitive to the orientation of the substituents. In general, cis protons on a cyclopropane ring exhibit larger coupling constants (typically 8-10 Hz) than trans protons (typically 4-6 Hz). The proton attached to the bromine-bearing carbon (the methine proton) would appear as a distinct multiplet, and its coupling to the adjacent cyclopropyl and hexyl protons provides key structural information.
¹³C NMR: The chemical shifts of the cyclopropane ring carbons are also diagnostic. Carbons in a cyclopropane ring are significantly shielded and appear at unusually high fields (typically -5 to 20 ppm). The position of these signals can be influenced by the stereochemistry of the substituents.
NOESY/EXSY: One- and two-dimensional NOESY (or EXSY for exchanging species) experiments are powerful tools for differentiating diastereomers. nih.gov These experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOE correlation between the methine proton of the bromohexyl group and specific protons on the cyclopropane ring would provide definitive evidence for their relative spatial arrangement, allowing for unambiguous stereochemical assignment. nih.govresearchgate.net If the diastereomers are in equilibrium, these experiments can also be used to study the exchange process. nih.gov
Table 1: Representative ¹H NMR Data for Stereochemical Assignment of a Substituted Cyclopropane This table presents hypothetical data to illustrate how NMR parameters differ between diastereomers of a compound like this compound.
| Proton | Diastereomer A (cis-like) | Diastereomer B (trans-like) | Key Differentiator |
|---|---|---|---|
| H-a (Methine) | δ 3.5 ppm (dd) | δ 3.2 ppm (dd) | Chemical shift difference due to anisotropic effects of the cyclopropane ring. |
| H-b (Cyclopropyl) | δ 1.1 ppm (m) | δ 0.9 ppm (m) | Shielding/deshielding effects based on substituent proximity. |
| H-c (Cyclopropyl) | δ 0.8 ppm (m) | δ 0.7 ppm (m) | Shielding/deshielding effects based on substituent proximity. |
| J(H-a, H-b) | J = 8.5 Hz | J = 4.5 Hz | The magnitude of the coupling constant helps determine the dihedral angle and thus the cis/trans relationship. |
Mass Spectrometry for Reaction Pathway Intermediates and Product Characterization
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. In reaction studies, MS is uniquely sensitive for detecting low-abundance, highly reactive intermediates. rsc.org
For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key fragmentation pathways can provide structural confirmation:
Loss of Bromine: A prominent peak would correspond to the loss of the bromine radical ([M-Br]⁺), resulting in a cyclopropylhexyl cation.
Cyclopropylmethyl Cation Rearrangement: The initial cyclopropylcarbinyl cation is known to be unstable and can rearrange to more stable cyclobutyl or homoallylic cations. marquette.edursc.org Observing fragments corresponding to these rearranged structures can provide insight into the reaction pathways.
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the cyclopropane ring can occur.
Hexyl Chain Fragmentation: Standard fragmentation patterns of the hexyl chain would also be observed.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (C₉H₁₇Br)
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
|---|---|---|
| 204/206 | [C₉H₁₇Br]⁺ | Molecular Ion (M⁺), showing the characteristic bromine isotope pattern. uni.lu |
| 125 | [C₉H₁₇]⁺ | Loss of bromine radical ([M-Br]⁺). |
| 83 | [C₆H₁₁]⁺ | Fragmentation of the hexyl chain. |
| 69 | [C₅H₉]⁺ | Further fragmentation. |
| 55 | [C₄H₇]⁺ | Potentially from the rearranged cyclobutyl cation after loss of bromine. rsc.org |
X-Ray Crystallography for Absolute Configuration Determination
While NMR can establish the relative stereochemistry between chiral centers within a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral, enantiomerically pure compound. nih.goved.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom.
For a chiral molecule like this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of (R) or (S) configuration at each stereocenter. The presence of the bromine atom is particularly advantageous for this analysis. Heavy atoms like bromine cause anomalous dispersion (or resonant scattering) of X-rays, which is a small but measurable effect that allows for the differentiation between a structure and its mirror image (enantiomer). mit.eduthieme-connect.de
The quality of the absolute structure determination is often assessed by the Flack parameter; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with high confidence. ed.ac.ukmit.edu Although no public crystal structure data for this compound is available, the principles of the technique remain the primary route to its absolute structural determination.
Table 3: Illustrative X-Ray Crystallography Data for an Organic Halide This table shows the type of data that would be generated from a successful single-crystal X-ray diffraction experiment.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₉H₁₇Br | The elemental composition of the molecule. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry operations within the crystal (a non-centrosymmetric group, required for a chiral molecule). ed.ac.uk |
| Unit Cell Dimensions | a = 5.1 Å, b = 9.8 Å, c = 18.2 Å | The lengths of the unit cell edges. |
| Flack Parameter | 0.02(3) | A value near zero indicates the correct absolute configuration has been determined. mit.edu |
| Absolute Configuration | (1R, 1'S) | The unambiguous assignment of stereochemistry at each chiral center. |
Table of Compounds Mentioned
| Compound Name |
|---|
Q & A
Q. What are common synthetic routes for (1-bromohexyl)cyclopropane, and how do reaction conditions influence product purity?
- Methodological Answer : this compound can be synthesized via cyclopropanation of alkenes using dibromomethane or via bromination of pre-formed cyclopropane derivatives. For example, cyclopropane rings are often introduced using Simmons–Smith reagents (e.g., Zn/Cu couples with dihalomethanes) . Subsequent bromination at the hexyl chain can be achieved using HBr in the presence of peroxides or via radical bromination. Key factors include temperature control (0–25°C) to minimize side reactions and solvent choice (e.g., THF or DCM) to stabilize intermediates. Purity is optimized through column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can NMR spectroscopy distinguish this compound from structural isomers?
- Methodological Answer : Cyclopropane protons typically resonate as sharp singlets or doublets in the δ 0.5–1.5 ppm range due to ring strain, while brominated alkyl chains show distinct splitting patterns for adjacent CH₂ groups (δ 1.2–3.5 ppm). For this compound, the cyclopropane protons appear as a doublet (J ≈ 5–8 Hz) near δ 1.25 ppm, and the terminal BrCH₂ group exhibits a triplet near δ 3.4 ppm. 2D NMR (HSQC, COSY) confirms connectivity and excludes isomers like (2-bromohexyl)cyclopropane .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to its volatility and potential toxicity, use fume hoods, nitrile gloves, and splash goggles. Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Avoid contact with strong bases (risk of elimination reactions releasing HBr) . In case of spills, absorb with inert materials (e.g., silica gel) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Molecular dynamics simulations using force fields like OPLS-AA (optimized for cyclopropane) can model strain energy (~27 kcal/mol) and predict regioselectivity in ring-opening reactions . DFT calculations (B3LYP/6-31G*) assess transition states for electrophilic additions (e.g., with HX), identifying favored pathways. For example, bromine’s electron-withdrawing effect directs ring-opening at the cyclopropane carbon adjacent to the hexyl chain .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated cross-couplings?
- Methodological Answer : Discrepancies may arise from trace moisture (deactivates catalysts) or variable bromide leaving-group stability. To address this:
- Use anhydrous solvents (distilled over CaH₂).
- Compare Pd-based (e.g., Suzuki coupling) vs. Ni-catalyzed systems, noting that Ni tolerates higher steric bulk but is moisture-sensitive.
- Monitor reaction progress via GC-MS or in situ IR to identify intermediates (e.g., cyclopropene byproducts from elimination) .
Q. How does isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?
- Methodological Answer : Deuterium labeling at the cyclopropane ring (e.g., this compound-d₄) allows tracking of hydrogen migration during reactions. For example, in elimination reactions, deuterium kinetic isotope effects (KIE) reveal whether C-H bond cleavage is rate-determining. MS and ²H NMR quantify isotopic distribution, confirming mechanisms such as concerted vs. stepwise pathways .
Q. What role does this compound play in natural product synthesis, and how are stereochemical challenges addressed?
- Methodological Answer : The compound serves as a precursor to cyclopropane-containing terpenes and alkaloids. Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For instance, Rh(II)-catalyzed cyclopropanation of allylic bromides with diazoacetates yields enantiomerically enriched products. Chiral HPLC or Mosher ester analysis verifies enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
